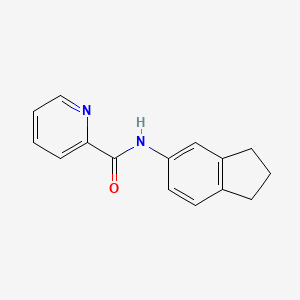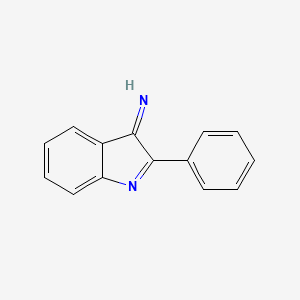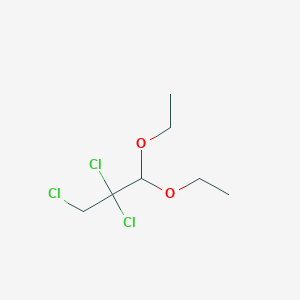
2,2,3-Trichloro-1,1-diethoxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3-Trichloro-1,1-diethoxypropane is an organic compound with the molecular formula C7H13Cl3O2 It is characterized by the presence of three chlorine atoms and two ethoxy groups attached to a propane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trichloro-1,1-diethoxypropane typically involves the reaction of 2,2,3-trichloropropanol with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3-Trichloro-1,1-diethoxypropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Less chlorinated derivatives.
Substitution: Compounds with different functional groups replacing chlorine atoms.
Applications De Recherche Scientifique
2,2,3-Trichloro-1,1-diethoxypropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,2,3-Trichloro-1,1-diethoxypropane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved may include the formation of reactive intermediates that can further react with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3-Trichloropropanol: A precursor in the synthesis of 2,2,3-Trichloro-1,1-diethoxypropane.
2,2,3-Trichloro-1,1-dimethoxypropane: Similar structure but with methoxy groups instead of ethoxy groups.
1,1,1-Trichloro-2-methyl-2-propanol: Another chlorinated compound with different substitution patterns.
Propriétés
Numéro CAS |
5456-96-2 |
|---|---|
Formule moléculaire |
C7H13Cl3O2 |
Poids moléculaire |
235.5 g/mol |
Nom IUPAC |
2,2,3-trichloro-1,1-diethoxypropane |
InChI |
InChI=1S/C7H13Cl3O2/c1-3-11-6(12-4-2)7(9,10)5-8/h6H,3-5H2,1-2H3 |
Clé InChI |
IORZKDICRMLVPS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(CCl)(Cl)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


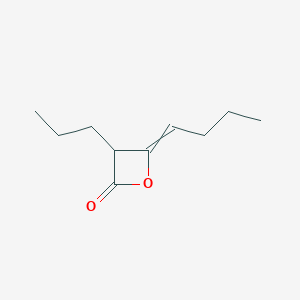

![s-Benzyl-n-[(2-nitrophenyl)sulfanyl]cysteine](/img/structure/B14730816.png)
![2,2,6-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B14730826.png)

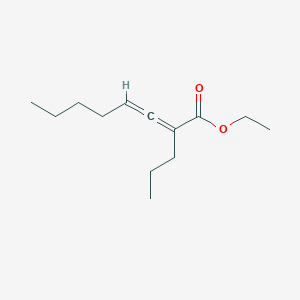
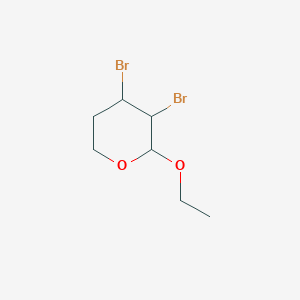

![1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride](/img/structure/B14730848.png)
